molecular formula C6H4N6O B114632 3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile CAS No. 157224-99-2

3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile

Cat. No. B114632
M. Wt: 176.14 g/mol
InChI Key: CSQAYYLBFCVGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been reported . These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines . The process involved the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile with selenium element in the presence of sodium borohydride and ethanol .

Future Directions

Given the limited information available on 3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The synthesis of related compounds and their biological activities, such as their role as TRK inhibitors , suggest potential directions for future research.

properties

IUPAC Name

3,6-diamino-[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O/c7-1-2-4(8)11-6-3(10-2)5(9)13-12-6/h9H2,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQAYYLBFCVGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NC2=C(ON=C2N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437136
Record name 3,6-Diamino[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile

CAS RN

157224-99-2
Record name 3,6-Diamino[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.